

Spectroscopic Profile of 1,5-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,5-Pentanediol	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Pentanediol**, a versatile diol used in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for **1,5-Pentanediol**.

¹H NMR Data

The ¹H NMR spectrum of **1,5-Pentanediol** is characterized by distinct signals corresponding to the different proton environments in the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.[1][2]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	4H	HO-CH ₂ -
~1.58	Quintet	4H	-CH2-CH2-CH2-
~1.43	Quintet	2H	-CH2-CH2-CH2-
Variable	Singlet	2H	-ОН

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data for **1,5-Pentanediol**, acquired in CDCl₃, is summarized below.[2][3]

Chemical Shift (δ) ppm	Assignment
~62.8	CH ₂ -OH
~32.4	-CH2-CH2-CH2-
~22.5	-CH2-CH2-CH2-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,5-Pentanediol** shows characteristic absorptions for the hydroxyl and alkyl groups.[4][5][6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (hydrogen- bonded)
~2930	Strong	C-H stretch (aliphatic)
~1050	Strong	C-O stretch (primary alcohol)



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **1,5- Pentanediol** displays several characteristic fragments.[2][7][8][9]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
104	< 10	[M] ⁺ (Molecular Ion)
86	~40	[M - H ₂ O] ⁺
71	~30	[M - H₂O - CH₃]+
56	~100	[C ₄ H ₈] ⁺
43	~60	[C ₃ H ₇] ⁺
31	~50	[CH₂OH]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **1,5-Pentanediol** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 10-50 mg/mL. The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[10] For ¹H NMR, standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, a proton-decoupled sequence is typically employed, and the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared Spectroscopy

The IR spectrum of liquid **1,5-Pentanediol** can be obtained using the attenuated total reflectance (ATR) technique.[11] A small drop of the neat liquid is placed directly onto the ATR



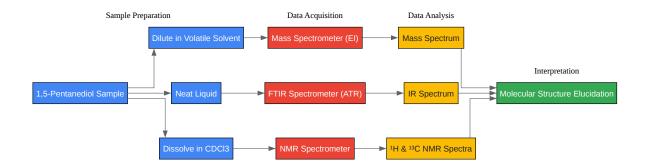
crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum. Alcohols exhibit a characteristic broad O-H stretching vibration in the region of 3500-3200 cm⁻¹ and a C-O stretching vibration between 1260-1050 cm⁻¹.[12]

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a dilute solution of **1,5-Pentanediol** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.[13] This solution is then introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample molecules are bombarded with highenergy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **1,5-Pentanediol**.





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- To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Pentanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104693#spectroscopic-data-of-1-5-pentanediol-nmr-ir-mass-spec]

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